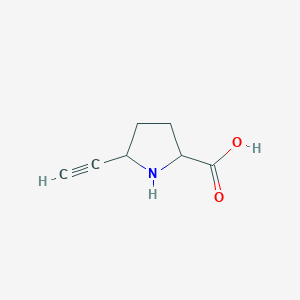

5-Ethynylpyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

5-ethynylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h1,5-6,8H,3-4H2,(H,9,10) |

InChI Key |

JWOHRHJMTNGZBX-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCC(N1)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Ethynylpyrrolidine 2 Carboxylic Acid

Stereoselective and Enantioselective Synthesis Approaches to Pyrrolidine (B122466) Cores

The formation of the pyrrolidine ring with defined stereochemistry is a critical step. Strategies to achieve this include leveraging nature's pre-existing chiral molecules, employing asymmetric catalysis, and controlling diastereoselectivity in cyclization reactions.

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This approach elegantly transfers the inherent chirality of the starting material to the target molecule, circumventing the need for asymmetric induction or chiral resolution steps. wikipedia.org For the synthesis of pyrrolidine cores, amino acids such as L-proline, trans-4-hydroxy-L-proline, and L-glutamic acid are common and effective precursors. rsc.orgresearchgate.net

The synthesis can commence from commercially available Boc-protected trans-4-hydroxy-L-proline, which can be chemically modified through a series of steps including oxidation, Grignard reaction, and reduction to build the desired substitution pattern. mdpi.com The use of these natural amino acids provides a robust and efficient pathway to enantiomerically pure pyrrolidine derivatives that serve as key intermediates. rsc.orgresearchgate.net

Table 1: Common Natural Precursors for Pyrrolidine Synthesis

| Natural Precursor | Inherent Chirality | Key Features |

|---|---|---|

| L-Proline | (S) at C2 | Provides the basic pyrrolidine-2-carboxylate scaffold. rsc.org |

| trans-4-Hydroxy-L-proline | (2S, 4R) | Offers a hydroxyl group at C4 as a handle for further functionalization. researchgate.net |

Asymmetric catalysis has emerged as a formidable tool for constructing chiral molecules from achiral or racemic starting materials. nih.gov In pyrrolidine synthesis, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly versatile and powerful technique. rsc.orgresearchgate.net This method can generate multiple stereocenters in a single, highly controlled step. acs.org

Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, is frequently employed. nih.govresearchgate.net Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are effective catalysts for reactions like asymmetric Michael additions and aldol (B89426) reactions, which can be key steps in forming substituted pyrrolidine precursors. nih.govwhiterose.ac.uk Metal catalysis, often involving complexes of rhodium, copper, or palladium with chiral ligands, is also used to achieve high levels of enantio- and diastereocontrol in reactions like C-H insertion and allylic alkylation. nih.govnih.gov

Table 2: Examples of Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Catalytic Method | Catalyst Type | Key Reaction | Stereocontrol |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Metal- or Organo-catalyst | Azomethine ylide + Alkene | High enantio- and diastereoselectivity. rsc.org |

| Michael Addition | Organocatalyst (e.g., diarylprolinol silyl ether) | Enal + Nitroalkane | Excellent enantioselectivity (up to 99% ee). researchgate.net |

| C-H Insertion | Rhodium(II) complexes | Carbene insertion into N-H or C-H bonds | High enantio- and diastereocontrol. nih.gov |

Achieving diastereoselective control during the ring-forming cyclization step is crucial for synthesizing polysubstituted pyrrolidines. acs.org This control can be exerted through various intramolecular reactions where the stereochemistry of existing chiral centers in an acyclic precursor dictates the stereochemical outcome of the newly formed centers.

Methods such as intramolecular aminooxygenation of alkenes, promoted by copper, can favor the formation of specific diastereomers, such as 2,5-cis-pyrrolidines, with high selectivity (dr >20:1). nih.gov Similarly, tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines provides a stereoselective route to the pyrrolidine ring via a carbon-carbon bond-forming reaction. acs.org The choice of catalyst and reaction conditions plays a significant role in directing the stereochemical pathway, allowing for the selective synthesis of either syn or anti diastereomers. nih.gov The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group, can also effectively control the facial selectivity of reactions, leading to high diastereoselectivity in the final cyclized product. acs.org

Protecting Group Strategies for Amine and Carboxyl Functionalities

In the multi-step synthesis of molecules with several reactive sites, such as 5-Ethynylpyrrolidine-2-carboxylic acid, it is crucial to temporarily mask certain functional groups to prevent unwanted side reactions. This is achieved using "protecting groups," which are selectively added to a functional group and later removed in a process called deprotection. The selection of these groups is critical for the success of the synthesis.

The two key functional groups in this compound requiring protection are the secondary amine within the pyrrolidine ring and the carboxylic acid. The basic and nucleophilic nature of the amine makes it reactive with a wide range of electrophilic reagents, while the acidic proton of the carboxylic acid can interfere with base-catalyzed reactions or react with nucleophiles. oup.com

Amine Protecting Groups: The pyrrolidine nitrogen is typically protected as a carbamate (B1207046). The most common carbamate protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). ucoz.com The choice depends on the conditions required for subsequent reaction steps. For instance, the Boc group is stable under many conditions but is easily removed with acid, while the Cbz group is removed by catalytic hydrogenolysis. oup.comucoz.com A patent for related pyrrolidine-2-carboxylic acid derivatives specifically mentions t-butyloxycarbonyl, p-methoxybenzyl, and carboxybenzyl as suitable protecting groups for the nitrogen atom. google.com

Carboxyl Protecting Groups: The carboxylic acid is most commonly protected by converting it into an ester. researchgate.net Typical examples include methyl, ethyl, benzyl (B1604629), and tert--butyl esters. oup.com The deprotection conditions for these esters vary: methyl and ethyl esters are often removed by base-catalyzed hydrolysis (saponification), benzyl esters can be cleaved by hydrogenolysis, and tert-butyl esters are removed under acidic conditions. wikipedia.org This variety allows for orthogonal protection , a strategy where multiple protecting groups can be removed selectively without affecting others in the same molecule. wikipedia.org For example, a molecule with a Boc-protected amine and a benzyl-protected carboxylic acid can have the Boc group removed with acid while the benzyl ester remains intact, or vice-versa.

The following table summarizes common protecting groups for these functionalities:

| Functional Group | Protecting Group Class | Specific Example | Abbreviation | Typical Deprotection Conditions |

| Amine | Carbamate | tert-butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) |

| Carbamate | Benzyloxycarbonyl | Cbz / Z | Catalytic Hydrogenolysis (H₂, Pd/C) | |

| Carbamate | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | |

| Carboxylic Acid | Ester | Methyl Ester | -OMe | Base Hydrolysis (e.g., NaOH) |

| Ester | Benzyl Ester | -OBn | Catalytic Hydrogenolysis (H₂, Pd/C) | |

| Ester | tert-Butyl Ester | -OtBu | Acid Hydrolysis (e.g., TFA, HCl) |

Convergent and Divergent Synthetic Pathways

Conversely, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. rsc.orgamericanelements.com This is particularly useful in drug discovery for exploring structure-activity relationships. For example, a core pyrrolidine structure could be synthesized and then subjected to various reactions to introduce different substituents at specific positions. A rhodium-catalyzed reaction of vinyl aziridines with silyl enol ethers demonstrates this principle, where slight changes in the reactants or catalysts can "switch" the reaction pathway to produce either functionalized pyrrolidines or γ-amino ketones from a common set of precursors. rsc.orgnih.gov This allows for the creation of diverse pyrrolidine analogs from a single starting point.

Development of Practical and Scalable Synthetic Routes

A synthetic route that works well in a research laboratory on a milligram scale may not be suitable for producing larger, kilogram quantities needed for further research or commercial use. The development of a practical and scalable route focuses on safety, cost-effectiveness, operational simplicity, and environmental impact. nih.gov

For pyrrolidine derivatives, scalability often involves:

Starting from readily available materials: The industrial synthesis of the basic pyrrolidine ring, for example, can be achieved by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperature and pressure, using simple, bulk chemicals. wikipedia.org

Optimizing reaction conditions: This includes finding robust catalysts, solvents, and purification methods that are effective and consistent on a large scale. For example, research into the synthesis of spirocyclic pyrrolidines focused on optimizing known methods and developing new ones to be scalable up to a 100-gram scale. nih.govresearchgate.net

Employing efficient reactions: Modern synthetic methods like transition-metal-catalyzed C-H activation are gaining traction as they can create complex bonds in a single, efficient step, potentially shortening synthetic routes. globethesis.com Such methods have been shown to be scalable to the gram level for the synthesis of nitrogen-containing heterocycles. globethesis.com

The ultimate goal is to design a synthesis that is not only chemically elegant but also robust and economical enough to be implemented on a larger scale.

Chemical Transformations and Functionalization of 5 Ethynylpyrrolidine 2 Carboxylic Acid

Click Chemistry Reactions

The terminal alkyne group of 5-ethynylpyrrolidine-2-carboxylic acid is a prime handle for "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). While specific studies detailing the CuAAC reaction with this compound are not prevalent in the public domain, the reactivity of similar molecules, such as those containing a terminal alkyne and a carboxylic acid, is well-documented. For instance, 4-pentynoic acid and its derivatives are known to participate in CuAAC reactions. nih.gov

Generally, the reaction proceeds in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. The presence of the carboxylic acid group in the molecule can potentially influence the reaction, as carboxylic acids have been shown to promote the CuAAC catalytic cycle. researchgate.net The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

A representative reaction scheme for the CuAAC of an alkyne with an azide is shown below:

Reactants: An alkyne (like this compound) and an organic azide.

Catalyst: A source of Copper(I), often generated from CuSO₄ and a reducing agent (e.g., sodium ascorbate).

Solvent: Typically a mixture of water and an organic solvent like t-butanol or DMSO.

Product: A 1,4-disubstituted 1,2,3-triazole.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Terminal Alkyne | Organic Azide | Cu(I) | 1,4-disubstituted 1,2,3-triazole |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. This method is particularly valuable for biological applications where the toxicity of copper is a concern. magtech.com.cnnih.gov In the context of this compound, this compound would first need to be coupled to a strained cyclooctyne derivative.

The terminal alkyne of this compound itself is not sufficiently reactive for SPAAC. However, the carboxylic acid or the secondary amine of the pyrrolidine (B122466) ring could be functionalized with a strained cyclooctyne moiety, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through standard coupling chemistries. Once functionalized, this modified molecule can readily undergo SPAAC with an azide-containing molecule. The rate of SPAAC is influenced by the structure of the cyclooctyne, with modifications to the cyclooctyne ring affecting the reaction kinetics. nih.gov

A general scheme for a SPAAC-based approach would involve:

Activation of the carboxylic acid of this compound.

Coupling with an amine- or alcohol-functionalized strained cyclooctyne.

Reaction of the resulting cyclooctyne-containing molecule with an azide.

| Cyclooctyne Derivative | Azide Reactant | Conditions | Product |

| DIBO, BCN, etc. | Organic Azide | Copper-free, physiological conditions | Triazole product |

Further Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound offers a straightforward point of modification for the attachment of various molecular entities.

Amide Bond Formation Methodologies

Amide bond formation is a fundamental transformation in organic synthesis and is commonly employed to couple carboxylic acids with primary or secondary amines. youtube.comkhanacademy.org For this compound, this reaction allows for its incorporation into peptides or for the attachment of amine-containing labels or drug molecules.

A variety of coupling reagents can be utilized to facilitate this reaction by activating the carboxylic acid. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.gov

The general procedure involves:

Activation of the carboxylic acid with a coupling reagent.

Addition of the amine nucleophile.

Purification of the resulting amide.

| Coupling Reagent | Additive | Amine | Product |

| EDC | NHS or HOBt | Primary or Secondary Amine | Amide |

| DCC | DMAP | Primary or Secondary Amine | Amide |

| HATU | DIPEA | Primary or Secondary Amine | Amide |

Esterification and Lactonization Strategies

Esterification of the carboxylic acid group provides another avenue for derivatization. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method for forming esters. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically performed using the alcohol as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling reagents similar to those used for amide bond formation, followed by the addition of an alcohol. Intramolecular esterification, or lactonization, can also be envisioned if a hydroxyl group is introduced elsewhere in the molecule, leading to the formation of a cyclic ester (lactone). masterorganicchemistry.com

| Method | Reagents | Alcohol | Product |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Primary or Secondary Alcohol | Ester |

| Steglich Esterification | DCC, DMAP | Primary or Secondary Alcohol | Ester |

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring of this compound is a saturated nitrogen heterocycle that can also be a target for chemical modification. The secondary amine within the ring is a nucleophilic center and can undergo various reactions. nih.gov

For instance, N-alkylation can be achieved by reacting the compound with an alkyl halide in the presence of a base. This allows for the introduction of a wide range of substituents at the nitrogen atom, which can significantly alter the molecule's physical and biological properties. Another important transformation is N-acylation, where the nitrogen atom is reacted with an acylating agent, such as an acid chloride or anhydride, to form an N-acyl derivative.

Furthermore, the stereocenters present in the pyrrolidine ring (at C2 and C5) offer opportunities for stereoselective synthesis and modifications, which are crucial in the design of chiral catalysts and biologically active molecules. The puckered, non-planar conformation of the pyrrolidine ring provides a three-dimensional scaffold that can be exploited in drug design to explore chemical space more effectively than flat aromatic systems. nih.gov

Stereochemical Inversion and Epimerization Studies

The biological activity of proline analogs is often highly dependent on their stereochemistry. The ability to control or invert the stereocenters at the C2 and C5 positions of this compound is crucial for structure-activity relationship (SAR) studies. While specific literature on the epimerization of this exact molecule is not extensively detailed, established methods for proline and its derivatives can be applied.

Epimerization at C2: The stereocenter bearing the carboxylic acid (C2) is susceptible to epimerization under certain conditions. Base-catalyzed epimerization can occur via the formation of an enolate intermediate. However, this process can be challenging and may lead to side reactions. More controlled approaches often involve derivatization, such as conversion to an N-acyl derivative, followed by treatment with a base.

Inversion at C5: The stereocenter bearing the ethynyl (B1212043) group (C5) presents a different challenge. Direct inversion at this sp³-hybridized carbon is not straightforward. A common strategy for inverting stereocenters in similar cyclic systems involves a sequence of reactions, such as an oxidation-reduction cycle or a substitution reaction with inversion of configuration (e.g., an SN2 reaction). For instance, if a suitable leaving group could be installed at the C5 position in a precursor, nucleophilic displacement would proceed with inversion of stereochemistry. However, direct functionalization at the C5 position of the pyrrolidine ring without affecting other reactive sites requires careful selection of protective groups and reaction conditions.

Ring Expansion or Contraction Strategies for Analog Generation

Altering the size of the pyrrolidine ring can lead to the generation of novel analogs with potentially different conformational preferences and biological activities. Strategies for ring expansion to six-membered piperidines or contraction to four-membered azetidines are valuable tools in medicinal chemistry.

Ring Expansion: A common approach for the ring expansion of pyrrolidine derivatives involves the rearrangement of a 2-(halomethyl)pyrrolidine. This precursor, upon treatment with a base, can form a strained bicyclic aziridinium (B1262131) ion intermediate. Subsequent nucleophilic attack on this intermediate can lead to the formation of a 3-substituted piperidine. Adapting this strategy to this compound would require significant synthetic manipulation to introduce the necessary functional group at the C2 position to initiate the expansion.

Ring Contraction: Ring contraction of pyrrolidines is a less common but valuable transformation. Photochemical methods have been reported for the ring contraction of pyridines to pyrrolidine derivatives, suggesting that skeletal rearrangements of nitrogen heterocycles are feasible. osaka-u.ac.jpresearchgate.netwilddata.cnbohrium.comnih.gov Another strategy involves oxidative rearrangement reactions. For example, the oxidative rearrangement of N-H piperidines to pyrrolidines has been documented and could potentially be adapted, in reverse, for pyrrolidine contraction, although this would be a synthetic challenge.

Functionalization of the Ethynyl Moiety beyond Click Chemistry

The terminal alkyne is arguably the most versatile functional group on the molecule for derivatization. While widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, its reactivity extends to a much broader range of chemical transformations.

Hydration and Halogenation Reactions

Hydration: The addition of water across the carbon-carbon triple bond, known as hydration, is a fundamental reaction of alkynes. For terminal alkynes like this compound, this reaction typically follows Markovnikov's rule to yield a methyl ketone. libretexts.orgchemistrysteps.com This transformation converts the linear ethynyl group into a planar carbonyl functionality, which can significantly alter the molecule's interaction with biological targets.

The reaction is often catalyzed by mercury(II) salts (e.g., HgSO₄) in the presence of a strong acid like sulfuric acid. libretexts.orgkhanacademy.org The mechanism involves the formation of an enol intermediate which rapidly tautomerizes to the more stable keto form. chemistrysteps.com Alternative, milder, and more environmentally benign catalysts based on gold, cobalt, or other transition metals have also been developed for alkyne hydration. organic-chemistry.orgchem-station.com

| Catalyst System | Reagents | Product Type | Regioselectivity |

| Mercury(II) Sulfate | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Markovnikov libretexts.orgchemistrysteps.com |

| Gold(I) Chloride | H₂O, MeOH | Methyl Ketone | Markovnikov |

| Cobalt(III) Porphyrin | H₂O | Methyl Ketone | Markovnikov chem-station.com |

Halogenation: The ethynyl group can readily undergo halogenation by reacting with elemental halogens (Cl₂, Br₂, I₂). The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene. chemistrysteps.com The reaction proceeds through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. libretexts.org The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane.

Furthermore, recent discoveries have highlighted the potential for enzymatic halogenation of terminal alkynes. nih.govnih.gov Specific flavin-dependent halogenases have been shown to catalyze the selective halogenation of terminal alkynes, offering a chemo- and regioselective biocatalytic route to haloalkynes. nih.govnih.gov This enzymatic approach is particularly valuable as it can operate under mild conditions and tolerate a wide range of functional groups. nih.gov

Coupling Reactions to Extend Alkynyl Chains

The terminal C-H bond of the ethynyl group is weakly acidic and can be deprotonated to form a nucleophilic acetylide. This reactivity is the basis for several powerful carbon-carbon bond-forming reactions that allow for the extension of the alkynyl chain.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is one of the most effective methods for synthesizing substituted alkynes. For this compound, this reaction would allow for the direct attachment of various aryl or heteroaryl groups to the ethynyl moiety, significantly expanding the structural diversity of potential analogs. The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine). nih.govacs.org

Cadiot-Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, typically under copper(I) catalysis in the presence of a base. It is a powerful method for the synthesis of unsymmetrical diynes. This allows for the connection of the this compound scaffold to another alkyne-containing fragment, creating extended and rigid molecular structures.

Chemo- and Regioselectivity in Chemical Manipulations

Given the multiple reactive sites in this compound (the secondary amine, the carboxylic acid, and the alkyne), achieving chemo- and regioselectivity is paramount in its chemical manipulation. The choice of reagents, catalysts, and protecting groups is critical to direct reactions to the desired functional group.

Protecting Groups: To achieve selective functionalization, it is often necessary to protect one or more of the reactive groups. The secondary amine can be protected with common groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent its interference in reactions targeting the amine or the alkyne.

Reaction Conditions: The inherent differences in the reactivity of the functional groups can be exploited. For example, the Sonogashira coupling is highly specific for the terminal alkyne and typically does not affect the amine or carboxylic acid groups under standard conditions. Conversely, acylation or alkylation reactions will preferentially occur at the more nucleophilic secondary amine unless it is protected.

Regioselectivity: In reactions involving the alkyne, such as hydration, regioselectivity is a key consideration. As discussed, acid-catalyzed hydration proceeds with Markovnikov selectivity to yield the methyl ketone. chemistrysteps.com In contrast, hydroboration-oxidation of a terminal alkyne would yield an aldehyde via an anti-Markovnikov addition, offering a complementary strategy for functionalizing the ethynyl group. libretexts.org The ability to control the regiochemical outcome of these additions is essential for synthesizing a desired isomer.

The strategic application of these principles allows for the controlled and selective modification of this compound, enabling the synthesis of a wide array of complex and functionally diverse molecules for various research applications.

Applications of 5 Ethynylpyrrolidine 2 Carboxylic Acid in Chemical Biology and Organic Synthesis Research

Design and Synthesis of Proline Mimetics and Peptidomimetics

5-Ethynylpyrrolidine-2-carboxylic acid serves as a crucial component in the design of proline mimetics and peptidomimetics, compounds that mimic the structure and function of natural peptides. Its incorporation into peptide chains offers a strategic approach to modulate their biological activity and conformational properties.

Conformational Constraint Induction in Peptidic Structures

The rigid pyrrolidine (B122466) ring of proline and its analogues inherently restricts the conformational freedom of the peptide backbone. The introduction of an ethynyl (B1212043) group at the C5 position of the pyrrolidine ring further enhances this conformational rigidity. This constraint is pivotal in designing peptides with well-defined three-dimensional structures, which can lead to increased potency and selectivity for their biological targets. nih.gov The ability to enforce specific conformations is a key strategy in the development of peptidomimetics with improved therapeutic properties. wjarr.com

The ethynyl group can also participate in intramolecular interactions, further stabilizing specific folded structures. This pre-organization of the peptide backbone can reduce the entropic penalty upon binding to a receptor, thereby enhancing binding affinity.

Impact on Peptide Backbone Conformation and Dynamics

The incorporation of this compound significantly influences the local and global conformation of the peptide backbone. Proline and its derivatives are known to influence the cis-trans isomerization of the preceding peptide bond, a critical factor in protein folding and function. The electronic and steric properties of the C5-ethynyl substituent can modulate this equilibrium, providing a tool to fine-tune the conformational dynamics of the peptide.

Furthermore, the rigid nature of the pyrrolidine ring restricts the accessible range of the backbone dihedral angles (phi, φ, and psi, ψ), leading to more predictable secondary structures such as β-turns and helices. rsc.org This control over the peptide backbone is essential for mimicking the bioactive conformation of natural peptides.

Incorporation into Model Peptides and Foldamers

The unique structural features of this compound make it an attractive building block for the synthesis of model peptides and foldamers. Foldamers are synthetic oligomers that adopt specific, well-defined secondary structures, mimicking natural biopolymers like proteins and nucleic acids. nih.govmdpi.com

The predictable conformational preferences induced by this amino acid analogue facilitate the design of novel folded architectures. The ethynyl group offers a versatile handle for further chemical modifications, allowing for the introduction of labels, cross-linkers, or other functional groups to probe biological interactions or to construct more complex supramolecular assemblies. nih.gov

| Application Area | Key Structural Contribution of this compound | Impact on Molecular Design |

| Proline Mimetics | Enhanced conformational rigidity due to the C5-ethynyl group. | Design of peptides with predefined 3D structures for improved biological activity. |

| Peptide Backbone Dynamics | Modulation of cis-trans isomerization and restriction of dihedral angles. | Fine-tuning of peptide conformation to mimic bioactive states. |

| Foldamers | Induction of predictable secondary structures. | Creation of novel, stable folded architectures with potential for functional applications. |

Utilization as a Building Block in Complex Molecular Architectures

Beyond its application in peptidomimetics, this compound is a valuable synthetic intermediate for the construction of complex molecular architectures, including macrocycles and natural product analogues. core.ac.uknih.gov

Synthesis of Macrocycles and Constrained Systems

The ethynyl group of this compound is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira coupling and click chemistry (azide-alkyne cycloaddition). nih.gov These reactions are instrumental in the synthesis of macrocyclic compounds.

Macrocyclization is a widely used strategy to constrain the conformation of peptides and other molecules, often leading to enhanced biological activity and stability. nih.govnih.gov The incorporation of this compound into a linear precursor allows for the facile introduction of a reactive handle for subsequent ring closure.

Examples of Reactions for Macrocyclization:

Intramolecular Sonogashira Coupling: The ethynyl group can be coupled with an aryl or vinyl halide within the same molecule to form a rigid, cyclic structure.

Intramolecular Azide-Alkyne Cycloaddition: This highly efficient "click" reaction can be used to link the ethynyl group with an azide (B81097) functionality to form a stable triazole-containing macrocycle.

Scaffold for Natural Product Analogs

The pyrrolidine ring is a common structural motif in a vast array of natural products with diverse biological activities. researchgate.net this compound provides a synthetically versatile scaffold for the preparation of analogues of these natural products.

Development of Molecular Probes and Imaging Agents

The unique structure of this compound, which combines a chiral pyrrolidine core with a reactive ethynyl group, makes it a valuable building block in the development of sophisticated tools for chemical biology. Its terminal alkyne functionality is particularly suited for bioorthogonal reactions, enabling the creation of molecular probes and imaging agents designed for specific biological investigations.

Tagging Strategies for Biological Systems via Click Chemistry

The terminal alkyne of this compound serves as a chemical handle for "click chemistry," a set of reactions known for being rapid, selective, and high-yielding. creativepegworks.com The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide. licorbio.com This reaction's reliability and biocompatibility have made it a cornerstone of modern bioconjugation. creativepegworks.com

In a typical tagging strategy, a bioactive molecule incorporating the 5-ethynylpyrrolidine scaffold can be introduced into a biological system. The ethynyl group is bioorthogonal, meaning it remains inert to the vast majority of biological functional groups, preventing non-specific reactions. creativepegworks.comlicorbio.com After the molecule has interacted with its intended biological target, a reporter molecule—such as a fluorophore (e.g., Alexa Fluor) or an affinity tag (e.g., biotin)—bearing a complementary azide group is introduced. The CuAAC reaction is then initiated, covalently linking the reporter to the bioactive molecule at the site of the ethynyl group. This allows for the visualization or isolation of the target, providing insights into its location and function within a complex biological environment. thermofisher.com

The small size of the azide and alkyne groups is advantageous as they are unlikely to interfere with the biological activity of the parent molecule. thermofisher.com This approach enables researchers to label and study a wide array of biomolecules, including proteins, nucleic acids, and carbohydrates. thermofisher.comthermofisher.com

Table 1: Key Click Chemistry Components for Tagging

| Component | Role in Tagging | Key Feature |

|---|---|---|

| This compound | Provides the alkyne handle on a bioactive scaffold | Terminal alkyne is small and bioorthogonal |

| Azide-modified Reporter | The detection or affinity molecule (e.g., fluorophore, biotin) | Contains the complementary functional group for the click reaction |

| Copper(I) Catalyst | Accelerates the azide-alkyne cycloaddition reaction | Enables the reaction to proceed efficiently under biological conditions |

Bioconjugation Techniques for Target Identification

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in chemical biology. mdpi.com The use of this compound as a component in small molecule probes facilitates a powerful strategy for target identification, often referred to as Activity-Based Protein Profiling (ABPP) or affinity-based target identification.

The process begins with the synthesis of a probe molecule that includes the 5-ethynylpyrrolidine moiety. This probe is designed to bind to a specific protein or enzyme target. Once the probe is introduced to a complex biological sample (like a cell lysate or living cells), it covalently binds to or non-covalently associates with its target protein. The subsequent step involves the use of click chemistry to attach a reporter tag. An azide-functionalized reporter, such as biotin (B1667282), is added, and the CuAAC reaction creates a stable, covalent link between the probe and the reporter tag. nih.gov

This bioconjugation effectively "tags" the target protein. If biotin was used as the tag, the protein-probe-biotin complex can be enriched and isolated from the thousands of other proteins in the sample using streptavidin-coated beads. The isolated protein can then be identified using techniques like mass spectrometry. nih.gov This workflow allows researchers to move from a bioactive small molecule to the identification of its specific cellular target, a critical step in drug discovery and in understanding biological pathways.

Ligand Design in Transition Metal Catalysis Research

The rigid, chiral structure of the pyrrolidine ring has established it as a "privileged scaffold" in asymmetric catalysis. unibo.it This scaffold, central to the structure of this compound, provides a robust framework for the design of chiral ligands that can coordinate with transition metals to create highly efficient and selective catalysts.

Chiral Ligand Development from Pyrrolidine Scaffolds

The pyrrolidine-2-carboxylic acid framework, famously exemplified by the amino acid proline, is a cornerstone of chiral ligand design. unibo.it The stereocenter at the C2 position, combined with the conformational rigidity of the five-membered ring, allows for the creation of a well-defined chiral environment around a coordinated metal ion. The secondary amine and the carboxylic acid group are excellent coordination sites for a variety of transition metals, including titanium, vanadium, chromium, manganese, copper, and palladium. researchgate.netnih.gov

The incorporation of an ethynyl group at the C5 position of the pyrrolidine ring offers several advantages for ligand development:

Steric and Electronic Tuning : The linear and electron-rich nature of the alkyne can influence the steric bulk and electronic properties of the resulting metal complex, which in turn can affect the catalyst's activity and selectivity.

Secondary Functionalization : The ethynyl group itself can be a site for further chemical modification. It can participate in subsequent reactions to build more complex, multidentate ligands or to attach the ligand to a solid support for catalyst immobilization and recycling.

The development of these ligands is crucial for advancing asymmetric catalysis, where the goal is to control the three-dimensional arrangement of atoms in the product of a chemical reaction.

Applications in Enantioselective Transformations

When a chiral ligand derived from a pyrrolidine scaffold coordinates to a transition metal, the resulting complex is chiral. This chiral catalyst can then direct a chemical reaction to favor the formation of one enantiomer (one of two mirror-image molecules) over the other. researchgate.net Such enantioselective transformations are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Pyrrolidine-based ligands have been successfully employed in a wide range of enantioselective transformations, including:

Asymmetric Hydrogenations : The addition of hydrogen across a double bond to create a new stereocenter.

Asymmetric C-C Bond Formations : Reactions such as aldol (B89426) and Michael additions that build the carbon skeleton of complex molecules with high stereocontrol. mdpi.com

Asymmetric Cycloadditions : Reactions that form new rings with defined stereochemistry.

While specific applications of this compound itself as a ligand in published enantioselective transformations are not yet widespread, the foundational success of the broader class of chiral pyrrolidine ligands provides a strong basis for its potential in this field. unibo.itnih.gov The ability to fine-tune the ligand structure via the ethynyl group presents a promising avenue for the discovery of new and highly effective catalysts for challenging enantioselective reactions.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Proline |

| Biotin |

| Streptavidin |

| Titanium |

| Vanadium |

| Chromium |

| Manganese |

| Copper |

Advanced Spectroscopic and Computational Approaches for the Study of 5 Ethynylpyrrolidine 2 Carboxylic Acid

Methodologies for Comprehensive Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the structure of 5-Ethynylpyrrolidine-2-carboxylic acid. Each method provides unique and complementary information, contributing to a complete molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be employed to establish connectivity and provide insights into the relative stereochemistry of the substituents on the pyrrolidine (B122466) ring.

In ¹H NMR, the chemical shift of each proton is influenced by its local electronic environment. The protons on the pyrrolidine ring would appear in the aliphatic region, with their exact shifts and coupling patterns revealing their positions relative to the carboxylic acid and ethynyl (B1212043) groups. The acidic proton of the carboxylic acid would typically be observed as a broad singlet at a downfield chemical shift, often above 10 ppm. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. libretexts.org The sp-hybridized carbons of the ethynyl group would appear in the midfield region, while the sp³-hybridized carbons of the pyrrolidine ring would be found at higher field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 3.5 - 4.0 | dd |

| H3 | 1.8 - 2.2 | m |

| H4 | 1.8 - 2.2 | m |

| H5 | 4.0 - 4.5 | m |

| Ethynyl-H | 2.0 - 2.5 | s |

| COOH | 10 - 13 | br s |

| NH | 2.0 - 4.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 55 - 65 |

| C3 | 25 - 35 |

| C4 | 25 - 35 |

| C5 | 50 - 60 |

| C=O | 170 - 185 |

| Ethynyl-C1 | 70 - 80 |

| Ethynyl-C2 | 75 - 85 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its elemental composition (C₇H₉NO₂).

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. researchgate.net Under ionization, the molecule can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and cleavage of the pyrrolidine ring. The presence of the ethynyl group would also lead to characteristic fragmentation patterns.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are based on the most common isotopes.)

| Fragment | Predicted m/z |

| [M]+ | 139 |

| [M-COOH]+ | 94 |

| [M-C₂H]+ | 114 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid, alkyne, and amine functional groups.

The carboxylic acid group would be identified by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a sharp, strong C=O stretching band around 1700-1725 cm⁻¹. libretexts.org The terminal alkyne would show a sharp C≡C stretching absorption around 2100-2260 cm⁻¹ and a C-H stretching band around 3300 cm⁻¹. The N-H stretching of the secondary amine in the pyrrolidine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C≡C (Alkyne) | 2100 - 2260 | Weak to Medium |

| ≡C-H (Alkyne) | ~3300 | Medium, Sharp |

| N-H (Amine) | 3300 - 3500 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. This method would definitively establish the relative and absolute configuration of the substituents at the C2 and C5 positions of the pyrrolidine ring, providing an unambiguous structural assignment in the solid state. While no specific crystal structure data for this compound is publicly available, studies on similar pyrrolidine derivatives have been successfully conducted. nih.gov

Chiroptical Techniques (e.g., CD, Optical Rotation) for Absolute Configuration

Since this compound is a chiral molecule, chiroptical techniques such as optical rotation and circular dichroism (CD) spectroscopy are essential for determining its absolute configuration. Optical rotation measures the rotation of plane-polarized light by a chiral sample and can be used to distinguish between enantiomers.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemical arrangement of the molecule. osti.gov By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of this compound can be determined.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are invaluable tools for complementing experimental data and providing deeper insights into the structure, properties, and reactivity of molecules. researchgate.net For this compound, these methods can be used to:

Predict Spectroscopic Properties: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict NMR chemical shifts, IR vibrational frequencies, and CD spectra. researchgate.net These predicted spectra can aid in the interpretation of experimental data and in the assignment of stereochemistry.

Conformational Analysis: The pyrrolidine ring can adopt various puckered conformations. Molecular modeling can be used to identify the most stable conformations of this compound and to understand how the substituents influence the ring pucker.

Elucidate Reaction Mechanisms: Computational methods can be used to model reaction pathways and transition states, providing insights into the synthesis and reactivity of the molecule.

By integrating these advanced spectroscopic and computational approaches, a comprehensive and detailed understanding of the structure and properties of this compound can be achieved.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of organic molecules. biointerfaceresearch.comvjst.vn For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. Frontier molecular orbital analysis can reveal that the HOMO is often localized over electron-rich areas, while the LUMO is concentrated on electron-deficient sites, indicating likely centers for nucleophilic and electrophilic attack, respectively. mdpi.com

Furthermore, DFT can generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, offering a clear prediction of where the molecule is susceptible to electrophilic and nucleophilic attack. This information is invaluable for predicting how this compound might interact with other reagents and biological targets.

Table 1: Common DFT Functionals and Basis Sets for Organic Molecules

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. vjst.vnresearchgate.net |

| CAM-B3LYP | 6-31G(d,p) | Electronic properties, especially for systems with charge-transfer. researchgate.net |

| PBE0-D3BJ | def2-TZVP | High-accuracy geometry optimization and electronic structure. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses significant conformational flexibility due to the puckering of the pyrrolidine ring and the rotation around the bond connecting the carboxylic acid group. researchgate.netnih.gov

Conformational analysis , typically initiated with computational methods like DFT, is used to identify the various stable low-energy conformations (conformers) of the molecule. researchgate.net Understanding the relative energies of these conformers is crucial, as the most stable conformer is often the most populated and may dictate the molecule's primary mode of interaction. researchgate.net

Prediction of Spectroscopic Properties and Validation against Experimental Data

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic signatures of molecules, which can then be validated against experimental data to confirm the synthesized structure. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, a detailed assignment of each peak to a specific atom in the molecule can be achieved, providing robust structural confirmation. mdpi.comnih.gov

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. biointerfaceresearch.com This allows for the assignment of specific vibrational modes (e.g., C=O stretch, N-H bend, C≡C stretch) to the observed absorption bands. A good correlation between the computed and experimental spectra serves as strong evidence for the proposed structure. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. vjst.vn This provides insight into the electronic transitions occurring within the molecule.

This validation process, where theoretical predictions are matched with experimental results, is a critical step in the characterization of new chemical entities like this compound. biointerfaceresearch.commdpi.com

Mechanistic Investigations of Reaction Pathways

Beyond static properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT can be used to map the potential energy surface (PES) of the reaction. beilstein-journals.org

This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy (ΔG‡) of the reaction. By comparing the activation energies of different possible pathways, chemists can predict which reaction mechanism is most favorable. beilstein-journals.org These theoretical investigations can reveal kinetic versus thermodynamic control and provide a detailed, step-by-step understanding of how a reaction proceeds at the molecular level. beilstein-journals.org

Advanced Analytical Techniques for Purity and Characterization

The synthesis of any new compound requires rigorous characterization and purity assessment using a suite of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of a compound. The sample is passed through a column under high pressure, and components are separated based on their affinity for the column's stationary phase. A pure compound will ideally show a single sharp peak in the resulting chromatogram.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. The molecule is ionized, and its mass-to-charge ratio is measured. High-resolution mass spectrometry (HRMS) can provide an extremely accurate molecular weight, allowing for the determination of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation of organic molecules.

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assembly of the molecule's complete structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group (e.g., carboxylic acid O-H, carbonyl C=O, alkyne C≡C, amine N-H) absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. researchgate.net

Table 2: Summary of Analytical Techniques for Characterization

| Technique | Information Provided | Purpose |

|---|---|---|

| HPLC | Retention time, peak area | Purity assessment, quantification |

| MS / HRMS | Mass-to-charge ratio | Molecular weight and formula determination |

| ¹H NMR | Chemical shift, integration, multiplicity | Hydrogen environment and connectivity |

| ¹³C NMR | Chemical shift | Carbon skeleton structure |

Future Research Directions and Unexplored Avenues for 5 Ethynylpyrrolidine 2 Carboxylic Acid

Expansion into Novel Chemical Reactions and Reactivity Profiles

The ethynyl (B1212043) group of 5-ethynylpyrrolidine-2-carboxylic acid is a gateway to a plethora of chemical transformations, most notably "click chemistry" reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful methods for the formation of stable triazole linkages. nih.gov Future research could focus on exploring the reactivity of this compound in these reactions with a diverse range of azide-containing molecules to generate novel conjugates. The development of new catalytic systems for these reactions, potentially utilizing more biocompatible metals or even metal-free conditions, could further expand their utility.

Development of Bioorthogonal Probes with Enhanced Specificity

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a rapidly growing field. nih.gov The ethynyl group of this compound makes it an ideal candidate for the development of novel bioorthogonal probes. nih.gov By coupling this compound with various reporter molecules, such as fluorophores, biotin (B1667282), or spin labels, researchers can create tools for imaging, tracking, and isolating biomolecules in their native environment.

Future research in this area should focus on designing and synthesizing probes with enhanced specificity for particular biological targets. This could be achieved by incorporating targeting moieties, such as peptides or small molecules, that recognize specific proteins or cellular components. Moreover, the development of "turn-on" probes, where the reporter molecule only becomes active upon reaction with its target, would be highly desirable for reducing background signal and improving imaging sensitivity. The constrained pyrrolidine (B122466) scaffold could also be exploited to create probes with specific conformational properties that influence their binding and reactivity.

Applications in Material Science and Polymer Chemistry Research

The bifunctional nature of this compound, possessing both a polymerizable alkyne group and a functionalizable carboxylic acid, makes it an attractive monomer for the synthesis of novel polymers and materials. The alkyne can undergo polymerization through various methods, including alkyne metathesis and click polymerization, to generate polymers with unique architectures and properties. The carboxylic acid group can be used to tune the solubility, hydrophilicity, and functionality of the resulting polymers.

Unexplored avenues in this area include the synthesis of biodegradable polyesters and polyamides by leveraging the carboxylic acid functionality. youtube.comresearchgate.net The incorporation of the rigid pyrrolidine ring into the polymer backbone could impart interesting thermal and mechanical properties. Furthermore, the ethynyl groups along the polymer chain could serve as handles for post-polymerization modification, allowing for the creation of functional materials with tailored properties for applications in drug delivery, tissue engineering, and coatings. The development of cross-linked polymers through reactions involving both the alkyne and carboxylic acid groups could lead to the formation of robust hydrogels and resins. google.com

Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic routes. This could involve the use of renewable starting materials, catalytic methods that minimize waste, and the use of greener solvents like water or ethanol. nih.gov

For instance, exploring enzymatic or chemoenzymatic methods for the synthesis of the pyrrolidine core could offer a more sustainable alternative to traditional synthetic approaches. Microwave-assisted organic synthesis (MAOS) is another green chemistry tool that could be employed to accelerate reactions and improve energy efficiency in the synthesis and derivatization of this compound. nih.gov Furthermore, developing one-pot or multicomponent reactions for the synthesis of derivatives would reduce the number of synthetic steps and minimize waste generation.

Collaborative Research at the Interface of Chemistry, Biology, and Materials Science

The diverse potential of this compound necessitates a multidisciplinary research approach. Collaborative efforts between synthetic chemists, chemical biologists, and materials scientists will be crucial for fully exploring its applications. For example, chemists can focus on developing efficient synthetic methods and exploring new reactivity, while chemical biologists can utilize the compound to create novel probes for studying biological systems. grantome.com Materials scientists can then leverage the unique properties of the molecule to design and fabricate advanced materials.

Such interdisciplinary collaborations could lead to the development of innovative solutions for a range of societal challenges. For instance, the development of targeted drug delivery systems based on polymers derived from this compound could improve the efficacy and reduce the side effects of cancer therapies. Similarly, the creation of new biocompatible materials for tissue engineering could aid in the regeneration of damaged tissues and organs. The versatility of the pyrrolidine scaffold, a common motif in bioactive compounds, further underscores the potential for fruitful collaborations in drug discovery and development. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethynylpyrrolidine-2-carboxylic acid, and what are their comparative advantages?

- Methodological Answer : Synthesis typically involves functionalizing pyrrolidine derivatives via alkyne introduction. Common approaches include:

- Sonogashira Coupling : Reacting halogenated pyrrolidine precursors with terminal alkynes under palladium catalysis .

- Cyclization Strategies : Using propargylamine derivatives in ring-closing reactions to form the ethynyl-pyrrolidine scaffold .

- Chiral Resolution : For enantiopure synthesis, chiral auxiliaries (e.g., Fmoc-protected intermediates) or asymmetric catalysis (e.g., Rhodium complexes) are employed to control stereochemistry .

- Key Considerations : Yield optimization (60–85% reported for analogous compounds) and purification via HPLC or column chromatography .

Q. How is structural characterization of this compound validated in academic research?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the ethynyl group (δ ~2.5–3.0 ppm for protons, δ ~70–85 ppm for carbons) and carboxylic acid moiety (δ ~170–175 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 166.07) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to achieve >95% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Combining enzymatic catalysis (e.g., lipases) with racemization agents to enhance stereoselectivity .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak® columns) with polarimetric detection ensures purity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Use IC curves to distinguish true activity from assay artifacts (e.g., cytotoxicity at high concentrations) .

- Structural-Activity Relationship (SAR) Studies : Compare derivatives with modified substituents (e.g., fluorophenyl vs. chlorophenyl groups) to identify critical functional groups .

- Meta-Analysis : Pool data from multiple studies using standardized assays (e.g., kinase inhibition or receptor binding) to address variability .

Q. How do researchers model the interaction of this compound with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k, k) to receptors .

- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock or Schrödinger Suite .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.